molecular formula C21H20N4O2S B2840405 4-cyclopropaneamido-N-[(4-methylphenyl)methyl]-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide CAS No. 1251601-11-2

4-cyclopropaneamido-N-[(4-methylphenyl)methyl]-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide

Cat. No.: B2840405
CAS No.: 1251601-11-2
M. Wt: 392.48
InChI Key: IGMZBCPMOSTAOI-UHFFFAOYSA-N
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Description

4-cyclopropaneamido-N-[(4-methylphenyl)methyl]-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide is a chemical compound known for its unique structure and properties. It is used in various scientific research applications, particularly in the fields of medicinal chemistry and drug discovery.

Preparation Methods

The synthesis of 4-cyclopropaneamido-N-[(4-methylphenyl)methyl]-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide involves several steps. One common method includes the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules . Industrial production methods may involve optimizing reaction conditions to increase yield and purity, as well as scaling up the process for commercial use.

Chemical Reactions Analysis

4-cyclopropaneamido-N-[(4-methylphenyl)methyl]-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

This compound has a wide range of scientific research applications. In medicinal chemistry, it is used for drug discovery and development due to its potential therapeutic properties. It is also valuable in biological research for studying molecular interactions and pathways. Additionally, it has applications in the chemical industry for the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-cyclopropaneamido-N-[(4-methylphenyl)methyl]-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-cyclopropaneamido-N-[(4-methylphenyl)methyl]-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide can be compared with other similar compounds, such as 4-[(cyclopropylcarbonyl)amino]-N-(3,5-difluorobenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide These compounds share similar structural features but may differ in their chemical properties and biological activities

Properties

IUPAC Name

4-(cyclopropanecarbonylamino)-N-[(4-methylphenyl)methyl]-3-pyridin-2-yl-1,2-thiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c1-13-5-7-14(8-6-13)12-23-21(27)19-18(24-20(26)15-9-10-15)17(25-28-19)16-4-2-3-11-22-16/h2-8,11,15H,9-10,12H2,1H3,(H,23,27)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGMZBCPMOSTAOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(C(=NS2)C3=CC=CC=N3)NC(=O)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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